molecular formula C19H26O3 B1148691 Bioallethrin CAS No. 28057-48-9

Bioallethrin

Cat. No.: B1148691
CAS No.: 28057-48-9
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-AQYZNVCMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bioallethrin is synthesized through the esterification of chrysanthemic acid with an alcohol derivative. The process involves the reaction of chrysanthemic acid with an alcohol in the presence of a catalyst, typically sulfuric acid, to form the ester .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of chrysanthemic acid with an alcohol derivative under controlled conditions. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bioallethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bioallethrin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of pyrethroids in various chemical reactions.

    Biology: Studied for its effects on insect physiology and behavior.

    Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria and dengue.

    Industry: Widely used in household insecticides and pest control products.

Mechanism of Action

Bioallethrin exerts its effects by binding to voltage-gated sodium channels in the nervous system of insects. This binding modifies the gating kinetics of the sodium channels, causing prolonged opening and delayed closing. As a result, the neurons become hyperexcitable, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal neuronal function .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific ratio of stereoisomers, which provides a balance of efficacy and low mammalian toxicity. Its ability to be vaporized makes it particularly useful in household insecticide products .

Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZCVAOQKBXKSDMS-AQYZNVCMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
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Molecular Formula

C19H26O3
Record name BIOALLETHRIN
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DSSTOX Substance ID

DTXSID00180679
Record name Bioallethrin
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Molecular Weight

302.4 g/mol
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Physical Description

YELLOW VISCOUS LIQUID.
Record name BIOALLETHRIN
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Boiling Point

165-170, at 0.05kPa: 153 °C
Record name Bioallethrin
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Flash Point

65.6 °C o.c.
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Solubility

Solubility in water: none
Record name Bioallethrin
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Density

Relative density (water = 1): 1.00
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
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Mechanism of Action

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors.
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CAS No.

584-79-2, 260359-57-7, 28057-48-9
Record name Allethrin [BSI:ISO]
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Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
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